molecular formula C13H22N4O B5876795 N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea

N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea

Cat. No.: B5876795
M. Wt: 250.34 g/mol
InChI Key: RFKGGDLEMMUAHC-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound that features a urea linkage between a cyclohexyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of cyclohexyl isocyanate with 1,3-dimethyl-4-(aminomethyl)pyrazole. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography might be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the urea linkage or the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound is investigated for its use in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets. The urea linkage and pyrazole ring allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]carbamate: Contains a carbamate linkage.

    N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amide: Features an amide linkage.

Uniqueness

N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is unique due to its specific combination of a cyclohexyl group and a pyrazole moiety linked by a urea bond. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-cyclohexyl-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-10-11(9-17(2)16-10)8-14-13(18)15-12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKGGDLEMMUAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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